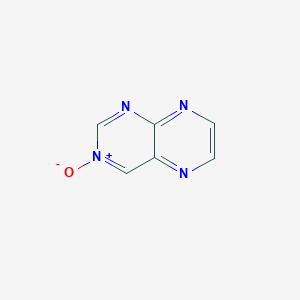
3-Oxo-3lambda~5~-pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine,3-oxide(9ci) is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. These compounds are known for their diverse biological roles, including functioning as enzyme cofactors and pigments in various organisms .
Métodos De Preparación
Análisis De Reacciones Químicas
Pteridine,3-oxide(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution at ring carbons and nitrogens is common, using reagents like alkyl halides or amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution can introduce various functional groups onto the pteridine scaffold .
Aplicaciones Científicas De Investigación
Pteridine,3-oxide(9ci) has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of Pteridine,3-oxide(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in redox reactions and cellular signaling . The compound’s effects are mediated through its ability to act as a cofactor or inhibitor, depending on the context .
Comparación Con Compuestos Similares
Pteridine,3-oxide(9ci) can be compared with other pteridine derivatives, such as:
Folic acid: A well-known pteridine derivative involved in DNA synthesis and repair.
Tetrahydrobiopterin: An essential cofactor in the synthesis of neurotransmitters.
Lumazine: A pteridine derivative involved in bacterial metabolism.
What sets Pteridine,3-oxide(9ci) apart is its unique oxidation state and specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
88299-32-5 |
|---|---|
Fórmula molecular |
C6H4N4O |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3-oxidopteridin-3-ium |
InChI |
InChI=1S/C6H4N4O/c11-10-3-5-6(9-4-10)8-2-1-7-5/h1-4H |
Clave InChI |
UQUYFGLPKKGQRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C=[N+](C=N2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


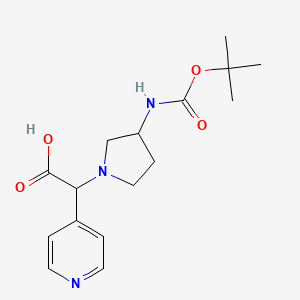
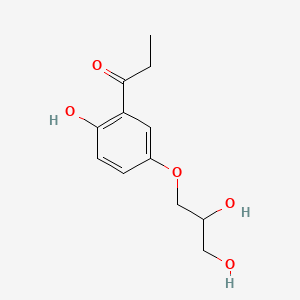
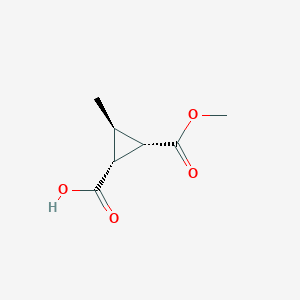
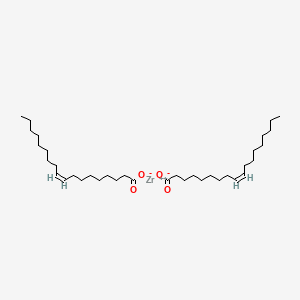
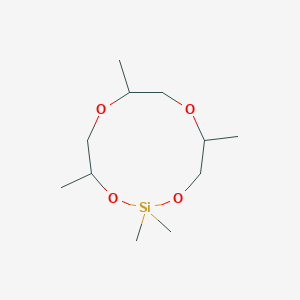
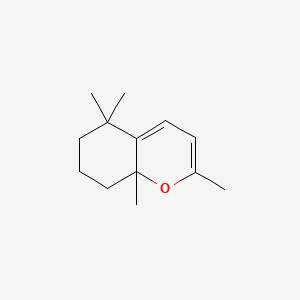
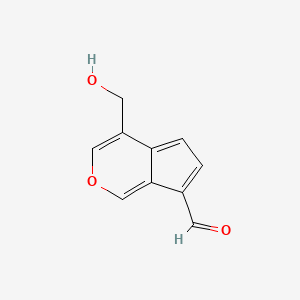
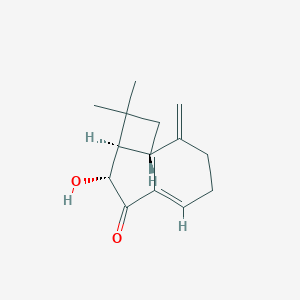


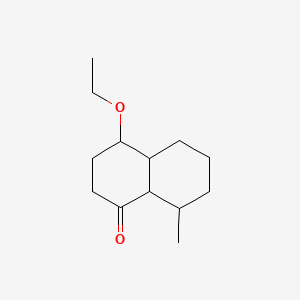
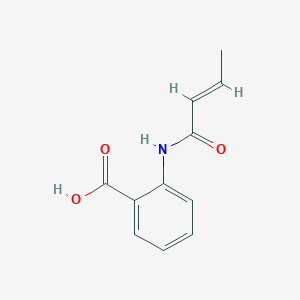

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
